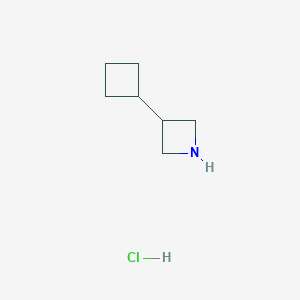![molecular formula C12H14F3N B1433036 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine CAS No. 1423024-05-8](/img/structure/B1433036.png)
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine
Übersicht
Beschreibung
“1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine” is a chemical compound with the CAS Number: 1423024-05-8 . It has a molecular weight of 229.25 and its IUPAC name is 1-[4-(trifluoromethyl)phenyl]-4-penten-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
- 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine has been used in the synthesis of novel fluorinated polyimides. These polyimides are notable for their solubility in organic solvents, the ability to form transparent and tough films, and their low dielectric constants, making them suitable for various industrial applications (Chung, Tzu, & Hsiao, 2006).
Catalysis and Synthesis
The compound plays a role in the catalytic process of dehydrative amidation between carboxylic acids and amines. It's used in α-dipeptide synthesis, highlighting its potential in pharmaceutical and biochemical applications (Wang, Lu, & Ishihara, 2018).
It is also involved in the synthesis of 2-fluoroalkyl pyrrolidine derivatives, which are significant in medicinal chemistry and drug development (Zhu et al., 2011).
Structural Chemistry
- In structural chemistry, it has been used to study complexes formed by aromatic NH and OH proton donors with aliphatic amines, providing insights into molecular interactions and structures (Castaneda, Denisov, & Schreiber, 2001).
Organic Electronics
- Its derivatives have been utilized in the development of organic light-emitting devices (OLEDs), particularly in improving the efficiency and stability of these devices, thereby enhancing their application in display and lighting technologies (Tagare et al., 2018).
Material Science
- In material science, the compound has been explored for the development of novel fluorophores and fluorescent materials with potential applications in imaging and sensing technologies (Yang, Chiou, & Liau, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWQGYOFVGCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)

